molecular formula C26H24N2O5S B11574593 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574593
M. Wt: 476.5 g/mol
InChI Key: STFPCHJKGCLCET-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including methoxy, methylbutoxy, thiazole, and chromeno-pyrrole moieties

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the thiazole ring: This step typically involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring.

    Construction of the chromeno-pyrrole core: This can be achieved through a multi-step process involving the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate amine.

    Introduction of the methoxy and methylbutoxy groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and methylbutoxy halides, respectively.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The methoxy and methylbutoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.

    Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors and photonic devices.

    Organic Synthesis: The compound can serve as a valuable intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole and chromeno-pyrrole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Chromeno-pyrrole derivatives:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24N2O5S/c1-15(2)10-12-32-19-9-8-16(14-20(19)31-3)22-21-23(29)17-6-4-5-7-18(17)33-24(21)25(30)28(22)26-27-11-13-34-26/h4-9,11,13-15,22H,10,12H2,1-3H3

InChI Key

STFPCHJKGCLCET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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